molecular formula C17H13N B1677917 4-(1-Naphthylvinyl)pyridine CAS No. 16375-56-7

4-(1-Naphthylvinyl)pyridine

Cat. No. B1677917
CAS RN: 16375-56-7
M. Wt: 231.29 g/mol
InChI Key: FLKDRTOVVLNOLV-CMDGGOBGSA-N
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Description

4-(1-Naphthylvinyl)pyridine, also known as (E)-4-1-nvp, is a naphthalene derivative . It has been investigated for its synthesis, structure, and photoreactivity .


Synthesis Analysis

The synthesis of 4-(1-Naphthylvinyl)pyridine has been achieved via Wittig olefination, which resulted in a challenging isomer separation and purification process . A more efficient synthesis was achieved via a Horner-Wadsworth-Emmons reaction, which resulted in high stereoselectivity and purity .


Molecular Structure Analysis

The crystal structure of 4-(1-Naphthylvinyl)pyridine revealed significant intramolecular rotation facilitated by CH···pi interactions. This prevents olefin stacking in both the solid-state structure of the compound and a cocrystal with a structural isomer .


Chemical Reactions Analysis

The compound has been used to synthesize novel Ag(I) and Zn(II) coordination complexes . These complexes were fully characterized, facilitating the examination of the relationship between molecular planarity and secondary bonding contributions via Hirshfeld surface analyses .


Physical And Chemical Properties Analysis

The compound is a solid at 20 degrees Celsius . It has a molecular weight of 231.30 . The melting point ranges from 80.0 to 84.0 degrees Celsius .

Scientific Research Applications

Coordination Polymers and Electrical Conductivity

4-(1-Naphthylvinyl)pyridine has been utilized in the synthesis of coordination polymers with unique photochemical properties and electrical conductivity. For instance, a coordination polymer [Cd(adc)(4-nvp)2(H2O)]n underwent a structural transformation from a 1D chain to a 2D layer structure upon photochemical [2 + 2] cycloaddition, significantly impacting its conductivity and Schottky nature (Dutta et al., 2018). Another study synthesized a 1D coordination polymer by in situ ligand generation, which demonstrated flexibility and photosensitivity due to S–S bond formation, affecting electrical conductivity (Dutta et al., 2018).

Optoelectronic Devices and Sensor Applications

4-(1-Naphthylvinyl)pyridine-based coordination polymers show promise in optoelectronic devices and sensing applications. A novel mixed ligand 1D coordination polymer exhibited increasing conductivity upon light irradiation and could detect Cr3+ cations selectively, indicating its potential for optoelectronic devices and as a sensor (Dutta et al., 2019). Furthermore, sunlight-induced structural transformation of a metal-organic compound containing 4-(1-Naphthylvinyl)pyridine resulted in a switchable conductivity, highlighting its application in photoresponsive materials (Dutta et al., 2019).

Luminescent Materials

Research on phenol-pyridyl boron complexes, including 4-(1-Naphthylvinyl)pyridine derivatives, has shown that these compounds exhibit bright blue luminescence in both solution and solid state, making them suitable for electroluminescent devices (Zhang et al., 2006).

Safety And Hazards

4-(1-Naphthylvinyl)pyridine can cause skin irritation and serious eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling the compound . If it comes into contact with the skin or eyes, it should be washed off with plenty of water .

Future Directions

The compound’s photoreactivity and its ability to form coordination compounds have been investigated, offering insights for designing novel photoresponsive materials capable of solid-state [2+2] cycloaddition . Furthermore, a 4-(1-Naphthylvinyl)pyridine-appended Zn(II) coordination compound has been synthesized for the turn-on fluorescence sensing of trivalent metal ions (Fe3+, Al3+, and Cr3+) and cell imaging application .

properties

IUPAC Name

4-[(E)-2-naphthalen-1-ylethenyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N/c1-2-7-17-15(4-1)5-3-6-16(17)9-8-14-10-12-18-13-11-14/h1-13H/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLKDRTOVVLNOLV-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=CC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=C/C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Naphthylvinyl)pyridine

CAS RN

16375-56-7, 16375-78-3
Record name Naphthylvinylpyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016375567
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthylvinylpyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016375783
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 4-(2-(1-naphthalenyl)ethenyl)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name NAPHTHYLVINYLPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XB7DL3H8SX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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